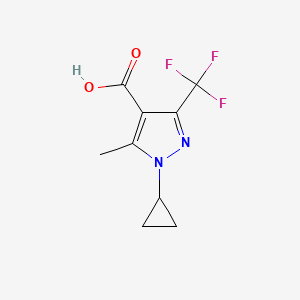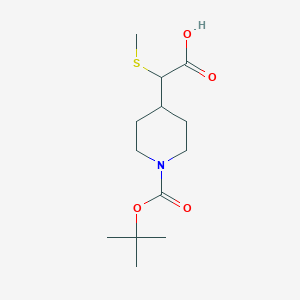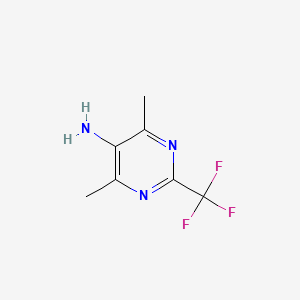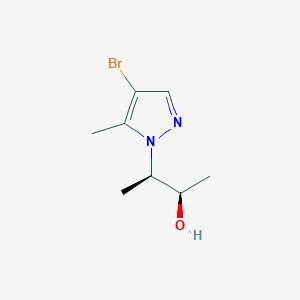
Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-amino-5-methyl-1H-pyrazole with an appropriate butan-2-ol derivative under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require catalysts or reagents such as acetyl chloride or benzyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process . Additionally, eco-friendly methodologies such as microwave-assisted reactions and ligand-free systems are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohols, and amines. These products can have significant biological and chemical properties, making them valuable in research and industrial applications .
Applications De Recherche Scientifique
Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand for various biological receptors and enzymes.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target molecules . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-amino-5-methyl-1H-pyrazole and 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones .
Uniqueness
What sets Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol apart is its unique combination of the pyrazole ring with the butan-2-ol moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H13BrN2O |
|---|---|
Poids moléculaire |
233.11 g/mol |
Nom IUPAC |
(2R,3R)-3-(4-bromo-5-methylpyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C8H13BrN2O/c1-5(7(3)12)11-6(2)8(9)4-10-11/h4-5,7,12H,1-3H3/t5-,7-/m1/s1 |
Clé InChI |
DKQYLKIHXRTBHI-IYSWYEEDSA-N |
SMILES isomérique |
CC1=C(C=NN1[C@H](C)[C@@H](C)O)Br |
SMILES canonique |
CC1=C(C=NN1C(C)C(C)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B12987705.png)
![6-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12987714.png)
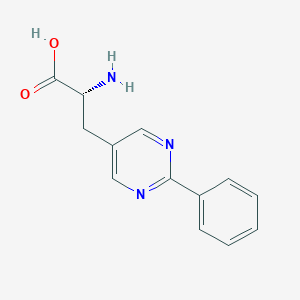
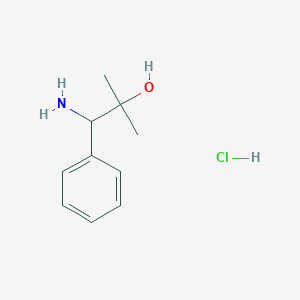
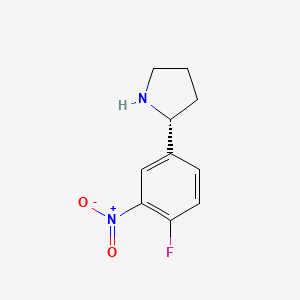

![6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B12987744.png)
![1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12987749.png)
![1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide](/img/structure/B12987752.png)
